molecular formula C8H6F3LiO3S B2971438 Lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate CAS No. 2503204-55-3

Lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate

Cat. No.: B2971438
CAS No.: 2503204-55-3
M. Wt: 246.13
InChI Key: VQUDEIWVIRJXCV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate is 1S/C8H7F3O3S.Li/c1-5-4-6(14-8(9,10)11)2-3-7(5)15(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound is a powder and should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

  • Arylthioynamines Preparation: A method involving the reaction of (2,2,2-Trifluoroethylthio)benzenes with lithium dialkylamides to produce arylthioynamines showcases the utility of related compounds in synthesizing sulfur-containing heterocycles, which are valuable in various chemical industries (T. Nakai et al., 1977).
  • Metal-Organic Frameworks (MOFs): Lithium-ion-encapsulated fullerenes have been utilized in creating conductive and magnetically frustrated metal–fullerene-bonded frameworks. This represents an innovative approach to developing materials with potential applications in electronics and quantum computing (Yongbing Shen et al., 2021).
  • Polyfluoroaryl Compounds: The study of sterically crowded systems like 2,4,6-tris(trifluoromethyl)phenyllithium contributes to our understanding of the stability and reactivity of organometallic compounds, paving the way for novel synthesis pathways in organic chemistry (G. Carr et al., 1987).

Advanced Materials and Applications

  • Gel-Type Polymer Electrolytes: Synthesis of lithium p-[methoxy oligo(ethyleneoxy)] benzenesulfonates for gel-polymer electrolytes illustrates the role of such compounds in improving the performance of lithium-ion batteries by enhancing ionic conductivity and lithium ion transport (Yoonjeong Heo et al., 2004).
  • Structural Characterization: The detailed study of 2,4,6-tris(trifluoromethyl)phenyllithium·Et2O has provided valuable insights into the molecular structure of organolithium compounds, which is crucial for designing new materials with desired properties (D. Stalke & K. Whitmire, 1990).

Mechanism of Action

The mechanism of action for Lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate is not specified in the available resources. It’s important to note that the mechanism of action for a compound can depend on its intended use, which in this case is unspecified as the compound is intended for research use only.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S.Li/c1-5-4-6(14-8(9,10)11)2-3-7(5)15(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUDEIWVIRJXCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3LiO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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